5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate
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Overview
Description
5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate is an organic compound with a complex structure that includes a phenyl ring, an oxirane ring, and a methylpropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate typically involves multiple steps. One common method includes the reaction of 5-methyl-2-(2-methyloxiran-2-yl)phenol with 2-methylpropanoic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxirane ring typically yields diols, while reduction can produce alcohols.
Scientific Research Applications
5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate involves its interaction with specific molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biochemical and chemical transformations. The phenyl ring and methylpropanoate group also contribute to its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-phenyloxirane: Similar in structure but lacks the methylpropanoate group.
5-Methyl-2-phenyloxirane: Similar but without the additional oxirane ring.
Uniqueness
5-Methyl-2-(2-methyloxiran-2-yl)phenyl 2-methylpropanoate is unique due to the combination of its functional groups, which provide a diverse range of reactivity and applications. The presence of both an oxirane ring and a methylpropanoate group distinguishes it from other similar compounds, offering unique opportunities for research and industrial applications.
Properties
CAS No. |
65580-22-5 |
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Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
[5-methyl-2-(2-methyloxiran-2-yl)phenyl] 2-methylpropanoate |
InChI |
InChI=1S/C14H18O3/c1-9(2)13(15)17-12-7-10(3)5-6-11(12)14(4)8-16-14/h5-7,9H,8H2,1-4H3 |
InChI Key |
UTPSNVBLZWWPSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2(CO2)C)OC(=O)C(C)C |
Origin of Product |
United States |
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